(5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
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Overview
Description
(5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group and a phenyl group, as well as a pyrrolidine ring attached to a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone typically involves the condensation of 1-phenyl-3-methyl-5-pyrazolone with ethyl bromide to introduce the ethyl group at the 5-position of the pyrazole ring. This is followed by the reaction with pyrrolidine and a suitable methanone precursor under basic conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, introducing different substituents depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A precursor in the synthesis of (5-Ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone.
5-Amino-1-phenylpyrazole: Another pyrazole derivative with different substituents.
1-Phenyl-3-ethyl-5-pyrazolone: Similar structure but lacks the pyrrolidine ring.
Uniqueness
This compound is unique due to the presence of both the pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-ethyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-15-14(16(20)18-10-6-7-11-18)12-17-19(15)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGBNANTLOKINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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